2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 669713-80-8
VCID: VC2164643
InChI: InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid

CAS No.: 669713-80-8

Cat. No.: VC2164643

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid - 669713-80-8

Specification

CAS No. 669713-80-8
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Standard InChI Key JCGACYUTIHYERA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O

Introduction

Chemical Structure and Identification

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid is characterized by a biphenyl backbone with two chlorine atoms positioned at the 3' and 5' positions of one phenyl ring, while an acetic acid functional group is attached to the 3-position of the second phenyl ring . This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activities.

Molecular Identifiers

The compound is identified through various chemical notations and identifiers as detailed in the following table:

IdentifierValue
CAS Number669713-80-8
Molecular FormulaC₁₄H₁₀Cl₂O₂
IUPAC Name2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid
InChIInChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
InChI KeyJCGACYUTIHYERA-UHFFFAOYSA-N
SMILESO=C(O)CC1=CC=CC(=C1)C2=CC(Cl)=CC(Cl)=C2

The compound has several synonyms in scientific literature and commercial catalogs, including:

  • (3′,5′-Dichloro-biphenyl-3-yl)-acetic acid

  • 3′,5′-Dichloro[1,1′-biphenyl]-3-acetic acid

  • [1,1'-Biphenyl]-3-acetic acid, 3',5'-dichloro-

  • (3',5'-Dichlorobiphenyl-3-yl)acetic acid

Structural Features

The molecular structure of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid exhibits several notable features:

  • A biphenyl core consisting of two phenyl rings connected by a single carbon-carbon bond

  • Two chlorine atoms positioned at the meta positions (3' and 5') on one phenyl ring

  • An acetic acid functional group (-CH₂COOH) attached to the meta position (3) of the second phenyl ring

These structural elements collectively influence the compound's physical properties, chemical reactivity, and biological interactions.

Physical and Chemical Properties

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid possesses physical and chemical characteristics typical of halogenated biphenyl compounds with carboxylic acid functionality.

Chemical Properties

The chemical reactivity of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid is influenced by both its biphenyl core and functional groups:

  • The acetic acid moiety contributes acidic properties typical of carboxylic acids, allowing for salt formation with bases and esterification reactions

  • The presence of chlorine atoms on the aromatic ring enhances the compound's lipophilicity while also affecting its electron distribution

  • The biphenyl backbone provides structural rigidity and potential for π-π interactions

The chlorine substituents significantly impact the electron density distribution within the molecule, potentially affecting its reactivity in electrophilic and nucleophilic substitution reactions. Additionally, these halogens increase the lipophilicity of the compound, which may influence its solubility characteristics and biological membrane permeability .

Applications and Uses

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid demonstrates potential utility across several domains, with particular prominence in pharmaceutical research.

Chemical Research

Beyond pharmaceutical applications, 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid likely serves as a valuable building block in organic synthesis and as a model compound for studying structure-activity relationships in medicinal chemistry research.

Brand/SupplierProduct ReferencePurityAvailability
UnspecifiedREF: IN-DA00FAXMNot specifiedAvailable (Est. delivery: Apr 22, 2025)
UnspecifiedREF: 3D-UBB71380Min. 95%Discontinued product
AstaTechNot specified98%Available

These commercial offerings suggest an established market presence, albeit potentially limited compared to more widely used chemical intermediates .

Quality Specifications

Commercial samples of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid typically meet minimum purity standards of 95-98% . Additional quality parameters likely include:

  • Maximum allowable impurity levels

  • Moisture content specifications (typically <0.5%)

  • Analytical verification of structural identity

Analytical Methods and Characterization

Proper characterization and analysis of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid are essential for research, quality control, and regulatory purposes.

Related Compounds and Derivatives

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid belongs to a broader family of substituted biphenyl compounds with structural similarities to several compounds mentioned in the search results.

Structural Analogs

The search results reference several structurally related compounds:

  • (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: A closely related compound with a different chlorination pattern and an added fluorine substituent

  • [(3S)-6-({3',5'-dichloro-2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid: A significantly more complex derivative incorporating the core biphenyl structure with additional functional groups

These structural relatives highlight the versatility of the biphenyl scaffold in creating diverse chemical entities with potentially different biological activities and applications.

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